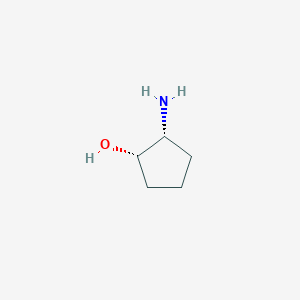

(1S,2R)-2-Aminocyclopentanol

Vue d'ensemble

Description

(1S,2R)-2-Aminocyclopentanol is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is also known as trans-2-Aminocyclopentanol or trans-ACPD and is a derivative of the neurotransmitter glutamate.

Applications De Recherche Scientifique

Enzymatic Synthesis Inhibition

- Inhibition of S-adenosyl-L-methionine Synthesis : Cycloleucine, closely related to (1S,2R)-2-Aminocyclopentanol, is a competitive inhibitor of S-adenosyl-L-methionine synthesis by various enzymes. The introduction of certain substituents can profoundly influence inhibitory properties, highlighting the importance of molecular conformation and structure in enzymatic interactions (Coulter et al., 1974).

Neuropharmacology

- Metabotropic Glutamate Receptor Interaction : Variants of 1-aminocyclopentane, similar to this compound, have shown selective activity for group II metabotropic glutamate receptors, offering insights into receptor subtype selectivity and agonist-antagonist dynamics (Bräuner‐Osborne et al., 1997).

Glycosidase Inhibition

- Sugar Mimic Synthesis : Aminocyclopentanols, structurally related to this compound, have been synthesized as mimics for intermediates in the hydrolysis of α-D-galactosides. These compounds were evaluated for their effects on glycosidases, though they showed no selectivity in inhibiting α- and β-galactosidases (Bøjstrup & Lundt, 2005).

Antiviral and Antineoplastic Activities

- Inhibition of Terminal Deoxynucleotidyl Transferase : Enantiomerically pure carbocyclic adenosine derivatives based on this compound have shown strong inhibitory effects on terminal deoxynucleotidyl transferase, an enzyme relevant in DNA synthesis. This suggests potential applications in antiviral and antineoplastic therapies (Theil et al., 1998).

Synthesis of Carbocyclic Nucleosides

- Precursor for Carbocyclic Nucleoside Synthesis : The synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a key precursor for some carbocyclic nucleosides, has been reported. Carbocyclic nucleosides are vital in the development of antiviral and antineoplastic agents (Bergmeier et al., 1993).

Neuroprotection and Neuromodulation

- Metabotropic Glutamate Receptor Agonists : Compounds like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, related to this compound, have shown to protect synaptic transmission from hypoxia in hippocampal slices. This indicates potential applications in neuroprotection and neuromodulation (Opitz & Reymann, 1993).

Mécanisme D'action

Target of Action

The primary target of (1S,2R)-2-Aminocyclopentanol is the Lysyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid onto its tRNA. This process is vital for the translation of the genetic code into proteins.

Mode of Action

It’s suggested that the compound interacts with its target, lysyl-trna synthetase, potentially inhibiting its function . This interaction could lead to changes in protein synthesis, affecting the overall function of the cell.

Biochemical Pathways

protein synthesis pathway . By inhibiting Lysyl-tRNA synthetase, the compound could disrupt the attachment of the amino acid lysine to its tRNA, thereby affecting the translation process and potentially leading to downstream effects on protein function and cellular processes .

Pharmacokinetics

Factors such as how well the compound is absorbed in the body, how it is distributed to its target sites, how it is metabolized, and how it is excreted, all play a role in determining the compound’s pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its mode of action and the specific biochemical pathways it affects. Given its potential inhibitory effect on Lysyl-tRNA synthetase, the compound could lead to changes in protein synthesis, which could, in turn, affect various cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact how this compound interacts with its target and how it is metabolized in the body . Understanding these environmental influences is crucial for predicting the compound’s behavior under different conditions.

Safety and Hazards

Propriétés

IUPAC Name |

(1S,2R)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31889-37-9 | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)